N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2S/c1-3-28-22(30)21-20(16(12-25-21)15-7-5-4-6-8-15)27-23(28)31-13-19(29)26-18-10-9-14(2)11-17(18)24/h4-12,25H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXKKMYCYPIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-bromo-4-methylphenylamine and 3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2-thiol. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include other pyrrolopyrimidines and acetamide derivatives. Examples might include:
- 2-(4-bromophenyl)-3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine
- N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. The presence of the bromo and methyl groups on the phenyl ring, along with the pyrrolopyrimidine core, gives it unique chemical and biological properties.
Biological Activity
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[3,2-d]pyrimidine core linked to a brominated phenyl group and an acetamide moiety. Its structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the sulfanyl group enhances its reactivity and binding affinity to biological targets. It is hypothesized that the compound may act as an enzyme inhibitor , potentially modulating pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Studies have shown that related pyrrolo[3,2-d]pyrimidine derivatives inhibit the growth of various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity against tumor cells .
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, which may include kinases involved in cancer signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrrolo[3,2-d]pyrimidines : A review highlighted various derivatives that showed promising results in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This suggests potential applications in developing new anticancer or antimicrobial agents.
- Clinical Trials : Some pyrrolo[3,2-d]pyrimidine derivatives have progressed to clinical trials for their efficacy against specific cancers, showcasing their therapeutic potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
